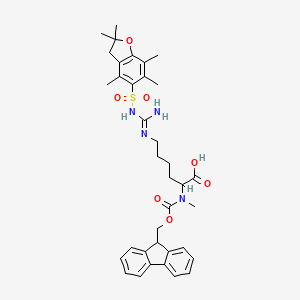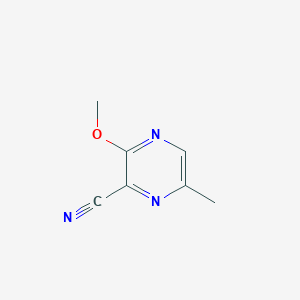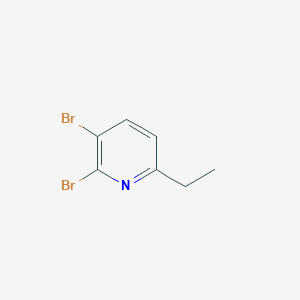![molecular formula C42H30O8 B13655438 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a complex organic compound known for its unique structure and properties. It is a type of aromatic polycarboxylic acid, characterized by multiple carboxyl groups attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Métodos De Preparación
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid involves multiple steps and specific reaction conditions. One common method involves the use of 1,3,5-tris(4-carboxyphenyl)benzene as a precursor. The reaction typically requires a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the carboxyl groups, leading to the formation of alcohols or other derivatives.
Aplicaciones Científicas De Investigación
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Research into its interactions with biological molecules can provide insights into new drug development.
Industry: Used in the development of new materials, including polymers and metal-organic frameworks (MOFs).
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The multiple carboxyl groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it useful in catalysis and material science. The pathways involved in its action depend on the specific application, such as forming stable complexes in drug delivery or acting as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar compounds include other aromatic polycarboxylic acids like 1,3,5-tris(4-carboxyphenyl)benzene and 4,4’,4’'-benzene-1,3,5-triyl-tris(benzoic acid). Compared to these, 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has a more complex structure, providing unique properties such as higher stability and specific reactivity. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Propiedades
Fórmula molecular |
C42H30O8 |
|---|---|
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C42H30O8/c1-23-15-29(11-13-37(23)41(47)48)33-20-34(30-12-14-38(42(49)50)24(2)16-30)22-36(21-33)35-18-31(25-3-7-27(8-4-25)39(43)44)17-32(19-35)26-5-9-28(10-6-26)40(45)46/h3-22H,1-2H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clave InChI |
QGILNDQEOARXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=C(C=C6)C(=O)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)






![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)




![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)

